4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine
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Overview
Description
4-Chloro-1-methyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound with the molecular formula C7H6ClN3. This compound is part of the imidazopyridazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminopyridine with chloroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[4,5-d]pyridazine core . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-methyl-1H-imidazo[4,5-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-d]pyridazine-2,4-dione, while substitution reactions can produce a variety of substituted imidazopyridazines .
Scientific Research Applications
4-Chloro-1-methyl-1H-imidazo[4,5-d]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
- Imidazo[4,5-b]pyridine derivatives
- Imidazo[1,2-a]pyridines
Comparison: 4-Chloro-1-methyl-1H-imidazo[4,5-d]pyridazine is unique due to its specific substitution pattern and the presence of the chloro and methyl groups. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other imidazopyridine derivatives .
Properties
Molecular Formula |
C6H5ClN4 |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-1-methylimidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C6H5ClN4/c1-11-3-8-5-4(11)2-9-10-6(5)7/h2-3H,1H3 |
InChI Key |
VKYFKCOEDXLOSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(N=NC=C21)Cl |
Origin of Product |
United States |
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